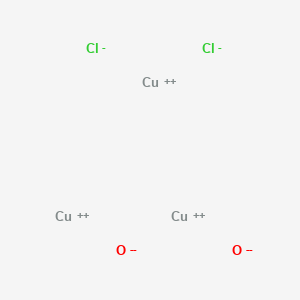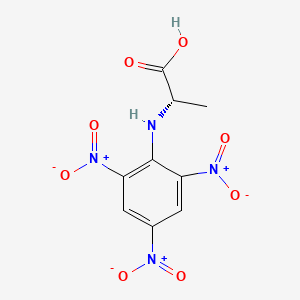
(2S)-2-(2,4,6-trinitroanilino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,4,6-trinitroanilino)propanoic acid is an organic compound characterized by the presence of a trinitroaniline group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,4,6-trinitroanilino)propanoic acid typically involves the nitration of aniline derivatives followed by coupling with a propanoic acid derivative. The nitration process requires careful control of temperature and the use of concentrated nitric acid and sulfuric acid as reagents. The subsequent coupling reaction is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors equipped with temperature control systems to handle the exothermic nature of the nitration reaction. The coupling step can be scaled up using continuous flow reactors to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(2,4,6-trinitroanilino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of trinitrobenzoic acid derivatives.
Reduction: Formation of triaminopropanoic acid derivatives.
Substitution: Formation of halogenated trinitroaniline derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-(2,4,6-trinitroanilino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2,4,6-trinitroanilino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the compound’s ability to undergo electrophilic substitution allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby altering their function.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitroaniline: Similar in structure but lacks the propanoic acid moiety.
2,4-Dinitrophenol: Contains two nitro groups and is known for its use as a pesticide and herbicide.
2,4,6-Trinitrotoluene (TNT): A well-known explosive compound with three nitro groups attached to a toluene ring.
Uniqueness
(2S)-2-(2,4,6-trinitroanilino)propanoic acid is unique due to the presence of both the trinitroaniline and propanoic acid functionalities, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs.
Propiedades
Número CAS |
1036-11-9 |
|---|---|
Fórmula molecular |
C9H8N4O8 |
Peso molecular |
300.18 g/mol |
Nombre IUPAC |
(2S)-2-(2,4,6-trinitroanilino)propanoic acid |
InChI |
InChI=1S/C9H8N4O8/c1-4(9(14)15)10-8-6(12(18)19)2-5(11(16)17)3-7(8)13(20)21/h2-4,10H,1H3,(H,14,15)/t4-/m0/s1 |
Clave InChI |
AGNQCKMNKBFERZ-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(C(=O)O)NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


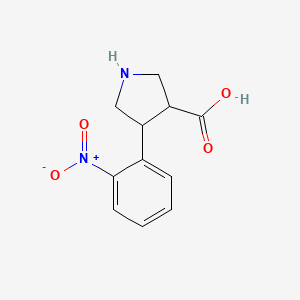

![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)

![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)



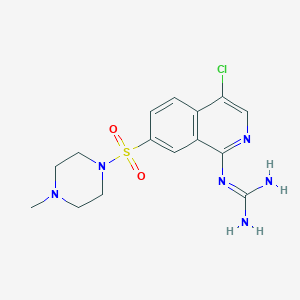
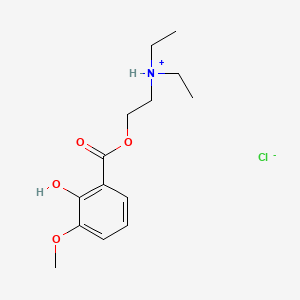

![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)
